molecular formula C9H16N4O B11631377 (2E)-2-cyano-3-{[2-(dimethylamino)ethyl]amino}but-2-enamide

(2E)-2-cyano-3-{[2-(dimethylamino)ethyl]amino}but-2-enamide

Cat. No.: B11631377
M. Wt: 196.25 g/mol
InChI Key: KKWSEUSMGUNSBD-BQYQJAHWSA-N
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Description

(2E)-2-cyano-3-{[2-(dimethylamino)ethyl]amino}but-2-enamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a dimethylamino group, and an enamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-{[2-(dimethylamino)ethyl]amino}but-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-(dimethylamino)ethylamine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-{[2-(dimethylamino)ethyl]amino}but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2E)-2-cyano-3-{[2-(dimethylamino)ethyl]amino}but-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-{[2-(dimethylamino)ethyl]amino}but-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyano and dimethylamino groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

    2-(dimethylamino)ethoxyethanol: Known for its applications in surfactants and as a biocide.

Uniqueness

(2E)-2-cyano-3-{[2-(dimethylamino)ethyl]amino}but-2-enamide stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(dimethylamino)ethylamino]but-2-enamide

InChI

InChI=1S/C9H16N4O/c1-7(8(6-10)9(11)14)12-4-5-13(2)3/h12H,4-5H2,1-3H3,(H2,11,14)/b8-7+

InChI Key

KKWSEUSMGUNSBD-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/NCCN(C)C

Canonical SMILES

CC(=C(C#N)C(=O)N)NCCN(C)C

Origin of Product

United States

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